molecular formula C10H9ClN2 B2788599 1-Chloro-4-methylisoquinolin-6-amine CAS No. 1892997-21-5

1-Chloro-4-methylisoquinolin-6-amine

Cat. No.: B2788599
CAS No.: 1892997-21-5
M. Wt: 192.65
InChI Key: SNYOEBNDOCHYMI-UHFFFAOYSA-N
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Description

1-Chloro-4-methylisoquinolin-6-amine is a chemical compound with the molecular formula C10H9ClN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methylisoquinolin-6-amine can be synthesized through several methods. One common approach involves the chlorination of 4-methylisoquinoline followed by amination. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the amination step can be carried out using ammonia or an amine source under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methylisoquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-4-methylisoquinolin-6-amine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both chlorine and amine groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceutical compounds .

Properties

IUPAC Name

1-chloro-4-methylisoquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-5-13-10(11)8-3-2-7(12)4-9(6)8/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYOEBNDOCHYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1C=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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